molecular formula C₁₈H₂₅N₃O₈S B1145931 S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-36-9

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione

Cat. No.: B1145931
CAS No.: 1309781-36-9
M. Wt: 443.47
InChI Key:
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Description

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione: is a compound that belongs to the class of glutathione conjugates. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potential biological activities, including antioxidant and detoxification properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione typically involves the conjugation of 2-(4-hydroxyphenyl)ethanol with glutathione. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glutathione S-transferase (GST) enzymes. These enzymes catalyze the conjugation of glutathione with various electrophilic compounds, including 2-(4-hydroxyphenyl)ethanol .

Chemical Reactions Analysis

Types of Reactions: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione involves its ability to act as an antioxidant. It can neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in detoxification pathways, including glutathione S-transferases (GSTs) and other antioxidant enzymes .

Comparison with Similar Compounds

Uniqueness: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is unique due to its specific structure, which allows it to effectively conjugate with electrophilic compounds and neutralize free radicals. Its dual role as an antioxidant and a detoxifying agent makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIRJMNUSAVFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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